

# Application Notes and Protocols for GSK2830371 in Drug-Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: GSK 2830371-d4

Cat. No.: B1154372 Get Quote

### **Executive Summary**

This document addresses the topic of GSK2830371-d4 in the context of drug-drug interaction (DDI) studies. A comprehensive review of publicly available scientific literature reveals a significant lack of data regarding the classical DDI profile of GSK2830371 and its deuterated analog, GSK2830371-d4. Specifically, there are no published studies detailing the inhibitory or inductive effects of these compounds on cytochrome P450 (CYP) enzymes or their interactions with key drug transporters. The available research predominantly focuses on the pharmacodynamic interactions of GSK2830371, particularly its synergistic anti-cancer effects when combined with other agents.

This document is structured to first present the known mechanistic information and pharmacodynamic interactions of GSK2830371. Subsequently, it provides generalized, illustrative protocols for standard in vitro DDI assays (CYP450 inhibition and transporter interaction studies) that would be necessary to characterize the DDI potential of a compound like GSK2830371-d4. These protocols are included for informational purposes to guide researchers on the types of experiments required for such an evaluation.

# Section 1: Mechanism of Action and Known Pharmacodynamic Interactions of GSK2830371

GSK2830371 is a potent and selective, orally active, allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as protein phosphatase magnesium-dependent 1







delta (PPM1D).[1][2] Wip1 is a negative regulator of the p53 tumor suppressor pathway. By inhibiting Wip1, GSK2830371 enhances the phosphorylation of key proteins involved in the DNA damage response, such as p53, Chk2, H2AX, and ATM.[1] This leads to the activation of the p53 pathway, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type TP53. [3][4]

The majority of interaction studies involving GSK2830371 have focused on its ability to potentiate the effects of other anti-cancer drugs. A significant body of research demonstrates that GSK2830371 acts synergistically with MDM2 inhibitors (e.g., Nutlin-3, RG7388, HDM201) in tumor cells with wild-type p53.[5][6][7] This combination leads to enhanced p53 stabilization and activation, resulting in increased apoptosis and reduced cancer cell survival.[5][6] Additionally, GSK2830371 has been shown to sensitize cancer cells to chemotherapeutic agents like doxorubicin and bortezomib.[4][8]









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. biorxiv.org [biorxiv.org]
- 2. Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by GSK2830371 potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner -PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 Inhibition Assay Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 5. Identification of Small Molecule Inhibitors of PPM1D Using a Novel Drug Discovery Platform PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of preclinical radio ADME properties of ARV-471 for predicting human PK using PBPK modeling PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for GSK2830371 in Drug-Drug Interaction Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1154372#gsk-2830371-d4-in-studies-of-drug-drug-interactions]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com